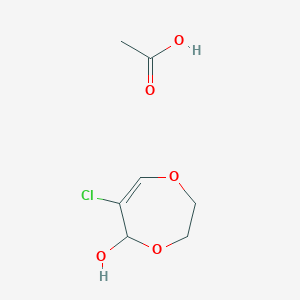![molecular formula C14H10ClNO4 B14602798 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate CAS No. 61147-48-6](/img/structure/B14602798.png)
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate is an organic compound that features a phenyl group substituted with a phenoxycarbonylamino group and a carbonochloridate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate typically involves the reaction of phenyl chloroformate with 3-aminophenol in the presence of a base. The reaction proceeds through the formation of an intermediate phenyl carbamate, which subsequently reacts with phosgene to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield phenol and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the phenyl group can undergo typical aromatic oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are frequently used bases.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.
Major Products Formed
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Phenol: Formed by hydrolysis.
Applications De Recherche Scientifique
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate has several applications in scientific research:
Organic Synthesis:
Materials Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Investigated for its potential as a building block in the synthesis of bioactive compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate involves the reactivity of its carbonochloridate group. This group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. The phenoxycarbonylamino group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Chloroformate: Shares the carbonochloridate functional group but lacks the phenoxycarbonylamino substitution.
Phenyl Carbamate: Contains the carbamate functional group but does not have the carbonochloridate group.
3-Aminophenol: The starting material for the synthesis of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in organic synthesis and materials science .
Propriétés
Numéro CAS |
61147-48-6 |
|---|---|
Formule moléculaire |
C14H10ClNO4 |
Poids moléculaire |
291.68 g/mol |
Nom IUPAC |
[3-(phenoxycarbonylamino)phenyl] carbonochloridate |
InChI |
InChI=1S/C14H10ClNO4/c15-13(17)19-12-8-4-5-10(9-12)16-14(18)20-11-6-2-1-3-7-11/h1-9H,(H,16,18) |
Clé InChI |
AGXCTSRFOBGBKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)


![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)



![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
